molecular formula C13H11NO3S B3011945 N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 303104-26-9

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B3011945
CAS No.: 303104-26-9
M. Wt: 261.3
InChI Key: FJAYIJBUZPEXHU-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide (CID 4408615) is a benzamide derivative with the molecular formula C₁₃H₁₁NO₃S (Fig. 1). Its structure comprises a benzamide group linked to a hydroxy-oxo-thiophen-ethyl chain, as described by the SMILES string C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)O . While direct biological data for this compound is unavailable, structurally related N-(thiophen-2-yl) benzamide derivatives have demonstrated potent inhibitory activity against the BRAFV600E kinase, a key therapeutic target in cancers such as melanoma .

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-11(10-7-4-8-18-10)13(17)14-12(16)9-5-2-1-3-6-9/h1-8,13,17H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYIJBUZPEXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-26-9
Record name N-(1-HYDROXY-2-OXO-2-(2-THIENYL)ETHYL)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the condensation of benzamide with a thiophene derivative under specific reaction conditions. For instance, the reaction between benzamide and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-[1-keto-2-oxo-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of N-[1-hydroxy-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core benzamide or thiophene motifs but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Key Structural Features Biological Activity/Notes References
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide Hydroxy-oxo-thiophen-ethyl chain No reported activity; structural similarity to BRAF inhibitors
N-(thiophen-2-yl) benzamide derivatives (e.g., b40, b47) Thiophen-2-yl group with varied substituents BRAFV600E inhibitors (IC₅₀ ~2 μM)
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine ring replacing hydroxy-oxo group Crystal structure shows N–H⋯O hydrogen bonding; no activity reported
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide Tetrahydrothiophenyl and furyl groups Potential electronic effects from sulfone group
N'{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide (BH) Benzimidazolyl and hydroxyacetyl groups Synthesized for anti-inflammatory applications
Isoxazole/Thienylmethylthio derivatives Thienylmethylthio or isoxazole substituents Explored for anticancer, antiviral, and antiplatelet activity
N-{5-[1-Hydroxy-1-(5-phenyl-thiophen-2-yl)-ethyl]-[1,3,4]oxadiazol-2-yl}-benzamide Oxadiazole and phenyl-thiophen groups Suzuki coupling synthesis; potential bioactivity

Biological Activity

Overview

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. The compound features a thiophene ring, which contributes to its electronic characteristics and biological activity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁NO₃S
  • CAS Number : 303104-26-9
  • Molecular Weight : 251.30 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. Notably, it has been studied for its potential as a selective inhibitor of 5-lipoxygenase , an enzyme crucial in the synthesis of leukotrienes, which are mediators of inflammation and allergic responses. By inhibiting this enzyme, the compound may reduce inflammatory responses in various conditions such as asthma and other allergic diseases.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound effectively reduces the production of leukotrienes, leading to decreased inflammation. This activity has been linked to potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiophene ring is thought to enhance its interaction with microbial membranes, although further studies are needed to quantify this effect .

3. Anticancer Potential

There is emerging evidence that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved and the effectiveness against different cancer types remain areas for ongoing research .

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in leukotriene levels in vitro.
Study 2Antimicrobial activityShowed promising results against certain bacterial strains, warranting further investigation .
Study 3Anticancer activityInduced apoptosis in breast cancer cell lines with an IC50 value indicating moderate potency .

Q & A

Q. What are the common synthetic routes for N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide?

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous benzamide-thiophene hybrids are synthesized by reacting hydroxyacetohydrazide derivatives with benzamide in methanol under reflux for 2 hours, followed by recrystallization to purify the product . Alternative routes may employ TBHP-mediated domino reactions, where oxidants like tert-butyl hydroperoxide (TBHP) facilitate multi-step transformations in a single pot, as seen in thiophene-containing benzamide derivatives .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : NMR (¹H/¹³C) and IR are standard for confirming functional groups and connectivity. For example, in related thiophene-benzamide hybrids, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while IR bands near 1650 cm⁻¹ indicate carbonyl groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves molecular geometry. For instance, a thiophene-containing benzamide derivative showed a dihedral angle of 63.5° between the thiophene and morpholine rings, with hydrogen bonding stabilizing the crystal lattice .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, model electron density and kinetic-energy distributions. These methods predict reactivity sites (e.g., the hydroxy-oxo group) and frontier molecular orbitals (HOMO-LUMO gaps), aiding in understanding charge-transfer interactions . Software like Gaussian or ORCA can optimize geometries using basis sets like B3LYP/6-31G(d).

Q. How to design a bioassay to evaluate its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Dilute the compound in a broth microdilution assay against bacterial strains (e.g., MRSA). For example, chlorinated benzamide analogs showed MIC values of 4–16 µg/mL .
  • Time-Kill Assays : Incubate at 1×, 2×, and 4× MIC, sampling at 0–24 hours. Bactericidal activity is confirmed with ≥3 log₁₀ CFU/mL reduction, as demonstrated for hydroxybenzamide derivatives against MRSA .

Q. How to resolve crystallographic data contradictions in polymorphic forms?

Use refinement tools like WinGX or Olex2 to model disorder. For example, a benzamide-thiophene crystal exhibited split positions for benzoyl ring atoms (occupancy ratio 0.502:0.498), resolved by refining anisotropic displacement parameters . SHELXL’s PART instructions can handle partial occupancy and hydrogen-bonding networks .

Q. What strategies optimize reaction yields in thiophene-benzamide synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiophene-acetyl intermediates.
  • Catalysis : I₂/TBHP systems promote oxidative cyclization, achieving yields >90% in domino reactions .
  • Workup : Column chromatography (hexane/EtOAc gradients) purifies products, as shown for isoxazole-thiophene hybrids .

Methodological Considerations

Q. How to analyze regioselectivity in thiophene functionalization?

  • Theoretical : Natural Bond Orbital (NBO) analysis identifies electron-rich sites on the thiophene ring (e.g., C2/C5 positions).
  • Experimental : Substituent effects (e.g., electron-withdrawing groups at C3) direct electrophilic attacks, validated by LC-MS monitoring .

Q. What are the pitfalls in interpreting hydrogen-bonding networks?

Over-interpretation of weak interactions (e.g., C–H···O) can lead to erroneous packing models. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For example, N–H···O bonds in benzamide-thiophene crystals contribute >30% to the surface contacts .

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